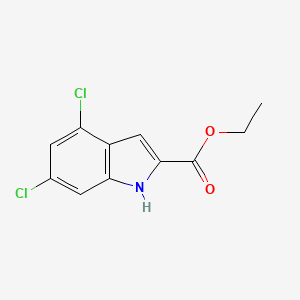

ethyl 4,6-dichloro-1H-indole-2-carboxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2NO2/c1-2-16-11(15)10-5-7-8(13)3-6(12)4-9(7)14-10/h3-5,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLAHLUPONQVSOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371339 | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53995-82-7 | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4,6-dichloro-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

Foreword: Strategic Importance of the Dichloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds, from neurotransmitters to modern anti-cancer agents.[1] The strategic placement of substituents on this privileged scaffold is a key tactic in drug design, modulating pharmacokinetic and pharmacodynamic properties. Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a particularly valuable synthetic intermediate. The presence of chlorine atoms at the 4 and 6 positions significantly influences the molecule's electronic properties and provides handles for further functionalization, while the ethyl ester at the 2-position is a versatile group for derivatization into amides, carboxylic acids, or other functionalities.[2][3] This guide provides an in-depth exploration of the primary synthetic routes to this key building block, grounded in mechanistic principles and practical, field-proven protocols for researchers and drug development professionals.

The Reissert Indole Synthesis: A Classic and Robust Approach

The Reissert indole synthesis is a powerful and well-established method for preparing indole-2-carboxylic acids and their esters.[4][5] The strategy involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate intermediate.[4][6] This pathway is highly effective for producing the desired 4,6-dichloro-substituted indole core.

Mechanistic Rationale

The synthesis proceeds in two distinct, high-yielding stages. The initial step is a base-catalyzed Claisen condensation. The methyl group of the o-nitrotoluene is sufficiently acidic due to the electron-withdrawing nitro group, allowing deprotonation by a strong base like potassium ethoxide. The resulting carbanion attacks diethyl oxalate, forming the ethyl o-nitrophenylpyruvate intermediate after workup.

The second stage is the critical reductive cyclization. The nitro group is reduced to an amino group, typically using a reducing agent like zinc in acetic acid or catalytic hydrogenation.[6] The newly formed aniline then undergoes a spontaneous intramolecular cyclization by attacking the adjacent ketone, forming a five-membered ring. Subsequent dehydration and aromatization yield the stable indole ring system.

Experimental Workflow: Reissert Synthesis

The following diagram outlines the logical flow of the Reissert synthesis for the target compound.

Caption: Workflow for the Reissert Indole Synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 3,5-dichloro-2-nitrophenylpyruvate Potassium Salt (Adapted from Reissert, A.[4][6])

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser under a nitrogen atmosphere, prepare potassium ethoxide by cautiously adding freshly cut potassium metal to anhydrous ethanol.

-

Condensation: Cool the potassium ethoxide solution to room temperature. Add a solution of 3,5-dichloro-2-nitrotoluene and diethyl oxalate in anhydrous ether dropwise with vigorous stirring.

-

Precipitation: After the addition is complete, continue stirring for a designated period (e.g., 12-24 hours) at room temperature. The deep-purple potassium salt of the product will precipitate from the solution.

-

Isolation: Collect the solid precipitate by filtration, wash thoroughly with anhydrous ether to remove unreacted starting materials, and dry under vacuum. The salt is typically used directly in the next step without further purification.

Step 2: Reductive Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, dissolve the potassium salt from the previous step in glacial acetic acid.

-

Reduction: Add zinc dust portion-wise to the stirred solution. The reaction is exothermic and may require cooling in an ice bath to maintain a controlled temperature.

-

Work-up: After the reaction is complete (monitored by TLC), pour the mixture into a large volume of ice-cold water. The crude product will precipitate.

-

Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Reagent Summary Table

| Reagent | Molar Eq. (Step 1) | Molar Eq. (Step 2) | MW ( g/mol ) |

| 3,5-Dichloro-2-nitrotoluene | 1.0 | - | 206.01 |

| Diethyl oxalate | 1.0 - 1.1 | - | 146.14 |

| Potassium | 1.0 | - | 39.10 |

| Anhydrous Ethanol | Solvent | - | 46.07 |

| Zinc Dust | - | 3.0 - 5.0 | 65.38 |

| Glacial Acetic Acid | - | Solvent | 60.05 |

The Fischer Indole Synthesis: A Convergent and Versatile Route

The Fischer indole synthesis is arguably the most famous and widely used method for constructing the indole ring.[7] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically pre-formed from the corresponding arylhydrazine and a ketone or aldehyde.[8] For the target molecule, this involves the reaction of 3,5-dichlorophenylhydrazine with ethyl pyruvate.

Mechanistic Rationale

The elegance of the Fischer synthesis lies in its key mechanistic step: a[9][9]-sigmatropic rearrangement.[8] The process begins with the formation of the 3,5-dichlorophenylhydrazone from 3,5-dichlorophenylhydrazine and ethyl pyruvate. In the presence of an acid catalyst (e.g., polyphosphoric acid, ZnCl₂, or H₂SO₄), the hydrazone tautomerizes to its enehydrazine form. This intermediate then undergoes the critical electrocyclic[9][9]-sigmatropic rearrangement, breaking a weak N-N bond and forming a new C-C bond. The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization and the elimination of an ammonia molecule to furnish the final, stable indole product.[8]

Experimental Workflow: Fischer Synthesis

Caption: Workflow for the Fischer Indole Synthesis.

Detailed Experimental Protocol

(Can be performed as a one-pot or two-step procedure)

-

Hydrazone Formation (Optional Isolation): Dissolve 3,5-dichlorophenylhydrazine (often prepared from the diazotization and reduction of 3,5-dichloroaniline) and ethyl pyruvate in ethanol with a catalytic amount of acetic acid. Stir the mixture until the reaction is complete (TLC monitoring). The hydrazone can be isolated by cooling and filtration or used directly in the next step.

-

Cyclization: Add the pre-formed hydrazone (or the reaction mixture from step 1 after solvent removal) to the acid catalyst (e.g., polyphosphoric acid or a suspension of zinc chloride in a high-boiling solvent).

-

Heating: Heat the reaction mixture to a high temperature (typically 100-180 °C, depending on the catalyst) for several hours. The reaction progress should be monitored by TLC.

-

Work-up: Cool the reaction mixture and carefully quench by pouring it onto crushed ice. Neutralize with a suitable base (e.g., aqueous sodium bicarbonate or ammonia).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the target compound.

Alternative Strategies: Modern Cross-Coupling Approaches

While the Reissert and Fischer syntheses are classic workhorses, modern palladium-catalyzed methods offer alternative disconnections. The Larock indole synthesis , for instance, constructs the indole ring via the heteroannulation of an o-haloaniline with an alkyne.[10][11]

-

Synthetic Route: This would involve the Pd-catalyzed reaction of 2-amino-1-iodo-3,5-dichlorobenzene with an alkyne such as ethyl propiolate.

-

Advantages: This method can offer high convergence and tolerance for a wide range of functional groups.[10]

-

Challenges: The synthesis of the required polysubstituted aniline precursor can be complex, and the regioselectivity of the alkyne insertion must be carefully controlled. For this specific target, the classical routes are often more direct and cost-effective.

Product Characterization

The final product, this compound, should be thoroughly characterized to confirm its identity and purity.

| Property | Typical Value / Observation | Reference |

| Appearance | Pale yellow solid | [3] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [3][12] |

| Molecular Weight | 258.10 g/mol | [3][12] |

| Melting Point | 187–188 °C | [13] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 12.41 (s, 1H, NH), 7.44 (d, 1H), 7.27 (s, 1H), 7.10 (d, 1H), 4.37 (q, 2H, CH₂), 1.34 (t, 3H, CH₃) | [13] |

| ¹³C NMR (CDCl₃, 151 MHz) | δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32 | [13] |

| HRMS (ESI) | m/z [M – H]⁻ calcd for C₁₁H₈NO₂Cl₂ 255.9927, found 255.9930 | [13] |

| IR (cm⁻¹) | ~3314 (N-H stretch), ~1700 (C=O stretch, ester) | [13] |

Conclusion and Strategic Outlook

The synthesis of this compound is most reliably achieved through well-established, classical methods. The Reissert synthesis offers a predictable and high-yielding pathway, particularly when the starting o-nitrotoluene is readily available. The Fischer indole synthesis provides a powerful convergent approach, valued for its broad applicability, though it may require harsher thermal and acidic conditions. The choice between these methods will ultimately depend on factors including starting material accessibility, scalability requirements, and the specific expertise and equipment available in the laboratory. The resulting indole is a highly valuable building block, poised for elaboration into novel therapeutic candidates targeting a range of diseases.[2][3]

References

-

Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

-

Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. Journal of the American Chemical Society, 133(40), 16032-16040. Available from: [Link]

-

Ukrainets, I. V., et al. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(21), 3934. Available from: [Link]

-

Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. Retrieved from [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. Available from: [Link]

-

Gassman, P. G., & van Bergen, T. J. (1973). Ethyl 1H-indole-5-carboxylate, 2-methyl-. Organic Syntheses, 53, 72. Available from: [Link]

- Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid.

-

Al-Ostoot, F. H., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8961. Available from: [Link]

-

Lynch, W. E., Whitlock, C. R., & Padgett, C. W. (2020). Ethyl 1H-indole-2-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 76(11), 1751-1754. Available from: [Link]

-

Noland, W. E., & Baude, F. J. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 40. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]

-

Otto Chemie Pvt. Ltd. (n.d.). Ethyl 4,6-dichloronicotinate, 98%. Retrieved from [Link]

-

Molbase. (n.d.). This compound | CAS 53995-82-7. Retrieved from [Link]

-

Hould, A. K., & Sames, D. (2016). A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans. ACS Catalysis, 6(12), 8125-8129. Available from: [Link]

-

Wikipedia. (n.d.). Reissert indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hemetsberger indole synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Nenitzescu indole synthesis. Retrieved from [Link]

-

NIST. (n.d.). 1H-Indole-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

Gribble, G. W. (2010). Reissert Indole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]

-

Moody, C. J., & Pitts, M. R. (1998). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (20), 3207-3212. Available from: [Link]

-

Draghici, C., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis: A Reinvestigation. REVISTA DE CHIMIE, 70(8), 2824-2828. Available from: [Link]

-

Tatarskis, V., et al. (2024). Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. Molecules, 29(1), 24. Available from: [Link]

-

Gribble, G. W. (2016). Nenitzescu 5‐Hydroxyindole Synthesis. Comprehensive Organic Name Reactions and Reagents. Available from: [Link]

-

Kaur, M., et al. (2020). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 10(50), 29959-29981. Available from: [Link]

-

Wikipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 6-nitro-1H-indole-2-carboxylate. Retrieved from [Link]

-

Draghici, C., et al. (2019). 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis. REVISTA DE CHIMIE. Available from: [Link]

-

Moody, H. M., et al. (2017). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 22(7), 1047. Available from: [Link]

-

Grokipedia. (n.d.). Larock indole synthesis. Retrieved from [Link]

- Google Patents. (n.d.). US7923473B2 - Aromatic compounds and their use in medical applications.

-

ResearchGate. (n.d.). Larock indole synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Development of Scalable Synthesis of RAS Inhibitor's Indole Building Block via Flow Chemistry. Retrieved from [Link]

Sources

- 1. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fischer Indole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms | MDPI [mdpi.com]

- 10. A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 12. This compound | CAS 53995-82-7 [matrix-fine-chemicals.com]

- 13. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4,6-dichloro-1H-indole-2-carboxylate is a pivotal heterocyclic compound that has garnered significant attention in medicinal chemistry and organic synthesis. Its rigid, dichlorinated indole scaffold serves as a versatile building block for the construction of complex, biologically active molecules.[1] The presence of chlorine atoms at the 4 and 6 positions enhances its reactivity and modulates its physicochemical properties, making it an ideal starting material for drug discovery programs, particularly in oncology and anti-inflammatory research.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

The unique arrangement of atoms and functional groups in this compound dictates its physical and chemical behavior. A thorough understanding of these properties is crucial for its effective utilization in synthesis and formulation.

Core Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [2] |

| Molecular Weight | 258.10 g/mol | [2] |

| Appearance | Pale yellow to white or off-white solid/crystalline powder | [1][3] |

| Melting Point | 181-191 °C | [1] |

| Solubility | Soluble in ethanol, chloroform, and dichloromethane; insoluble in water.[3][4] | |

| pKa (Predicted) | 13.21 ± 0.30 | |

| LogP (Predicted) | 3.9 | [5] |

| CAS Number | 53995-82-7 | [2] |

Spectroscopic Data

Spectroscopic analysis provides invaluable information about the molecular structure and purity of this compound.

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.41 (s, 1H), 7.44 (s, 1H), 7.27 (s, 1H), 7.10 (s, 1H), 4.43–4.30 (q, 2H), 1.34 (d, 3H).[6]

-

¹³C NMR (151 MHz, CDCl₃): δ 161.69, 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56, 14.32.[6]

-

Infrared (IR) (cm⁻¹): 3314.3, 2987.6, 1700.2, 1615.8, 1566.2, 1523.7, 1487.2, 1323.3, 1247.2, 1072.4, 840.1, 770.2.[6]

-

High-Resolution Mass Spectrometry (HRMS) (ESI): m/z [M – H]⁻ calculated for C₁₁H₈NO₂Cl₂: 255.9927, found 255.9930.[6]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis.[1][7] This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and a carbonyl compound.[7] In this case, the key starting materials are 3,5-dichlorophenylhydrazine and ethyl pyruvate.

Synthesis Workflow

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. Fischer Indole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

"ethyl 4,6-dichloro-1H-indole-2-carboxylate CAS number 53995-82-7"

An In-depth Technical Guide to Ethyl 4,6-dichloro-1H-indole-2-carboxylate (CAS: 53995-82-7)

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a halogenated heterocyclic compound that has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its indole core is a privileged scaffold, found in a vast array of natural products and pharmaceuticals, while the strategic placement of chlorine atoms and an ethyl ester group provides a versatile platform for molecular elaboration.[1][2] The dichloro-substitution pattern not only influences the electronic properties of the indole ring but also offers specific vectors for developing targeted therapeutic agents, such as kinase inhibitors where halogen bonding can be a key interaction.[3] This guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and applications, offering field-proven insights for researchers in drug development and synthetic chemistry.

Physicochemical and Spectroscopic Profile

A thorough characterization of a synthetic intermediate is the foundation of its reliable application. The key properties of this compound are summarized below. The spectral data provided are critical for in-process control and final product verification during synthesis.[4]

| Property | Value |

| CAS Number | 53995-82-7 |

| Molecular Formula | C₁₁H₉Cl₂NO₂ |

| Molecular Weight | 258.11 g/mol |

| Melting Point | 187–188 °C[4] |

| Appearance | White to off-white solid |

Spectroscopic Data: [4]

-

¹H NMR (400 MHz, DMSO-d₆) δ: 12.41 (s, 1H, N-H), 7.44 (d, J=1.6 Hz, 1H, Ar-H), 7.27 (s, 1H, C3-H), 7.10 (d, J=1.6 Hz, 1H, Ar-H), 4.37 (q, J=7.1 Hz, 2H, -CH₂-), 1.34 (t, J=7.1 Hz, 3H, -CH₃).

-

¹³C NMR (151 MHz, CDCl₃) δ: 161.69 (C=O), 137.08, 131.00, 128.45, 128.37, 125.31, 121.26, 110.52, 107.07, 61.56 (-CH₂-), 14.32 (-CH₃).

-

High-Resolution Mass Spectrometry (HRMS) (ESI) m/z: [M – H]⁻ calculated for C₁₁H₈NO₂Cl₂: 255.9927, found 255.9930.

-

Infrared (IR) (cm⁻¹) ν: 3314 (N-H stretch), 2987 (C-H stretch), 1700 (C=O stretch, ester), 1615, 1566, 1523 (aromatic C=C stretch).

Strategic Synthesis: The Japp-Klingemann/Fischer Indole Approach

The synthesis of substituted indoles is a cornerstone of heterocyclic chemistry. For this compound, a robust and logical pathway involves a combination of the Japp-Klingemann reaction and the Fischer indole synthesis.[5][6] This approach is highly effective for constructing the indole-2-carboxylate core from an appropriately substituted aniline.

The causality for this strategic choice rests on the commercial availability of the starting material, 3,5-dichloroaniline, and the high-yielding, well-established nature of these classic name reactions. The Japp-Klingemann reaction efficiently generates the required arylhydrazone precursor, which is then cyclized via the Fischer synthesis, a powerful method for indole ring formation.[7][8]

Detailed Experimental Protocol

Step 1: Diazotization of 3,5-Dichloroaniline

-

To a stirred suspension of 3,5-dichloroaniline (1.0 eq) in 3M hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt. This solution is used directly in the next step.

-

Causality: Performing the reaction at low temperature is critical to prevent the decomposition of the unstable diazonium salt.

-

Step 2: Japp-Klingemann Reaction

-

In a separate flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol. Cool the solution to 0 °C and add a solution of sodium hydroxide (2.5 eq) in water, ensuring the temperature does not exceed 10 °C.

-

To this basic solution, add the previously prepared diazonium salt solution dropwise over 1 hour, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 4 hours.

-

Acidify the reaction mixture with concentrated HCl to pH 2-3. The resulting precipitate, the arylhydrazone, is collected by filtration, washed with water, and dried.

-

Causality: The Japp-Klingemann reaction proceeds via nucleophilic attack of the enolate of the β-ketoester onto the diazonium salt, followed by base- or acid-catalyzed elimination of the acetyl group to yield the stable hydrazone.[9]

-

Step 3: Fischer Indole Synthesis

-

Add the dried arylhydrazone (1.0 eq) to polyphosphoric acid (PPA) (10-20x weight of hydrazone).

-

Heat the mixture with stirring to 100-120 °C for 2-3 hours. The reaction progress should be monitored by TLC.

-

Cool the reaction mixture and pour it carefully onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by filtration, washed thoroughly with water, and then with a saturated sodium bicarbonate solution to neutralize any residual acid.

-

Recrystallize the crude product from ethanol to yield pure this compound.

Chemical Reactivity and Synthetic Utility

This compound is a trifunctional scaffold, with reactive sites at the indole nitrogen (N1), the ester group (C2), and the C3 position. This multi-faceted reactivity makes it an exceptionally valuable intermediate.

Protocol: Hydrolysis and Amide Coupling

A primary application of this ester is its conversion to amides, which have shown significant biological activity.[11] This is a two-step process involving hydrolysis followed by amide bond formation.

Step A: Saponification to Carboxylic Acid

-

Suspend this compound (1.0 eq) in a mixture of THF/Methanol/Water (e.g., 2:1:1 ratio).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 eq) and stir the mixture at room temperature or with gentle heating (40-50 °C) until TLC analysis shows complete consumption of the starting material.

-

Remove the organic solvents under reduced pressure.

-

Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.

-

Collect the precipitated 4,6-dichloro-1H-indole-2-carboxylic acid by filtration, wash with water, and dry.

Step B: Amide Coupling (e.g., using EDC/HOBt)

-

Dissolve the carboxylic acid from Step A (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

-

Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 eq), Hydroxybenzotriazole (HOBt) (1.2 eq), and a tertiary amine base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 30 minutes to form the activated ester.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 12-24 hours.

-

Upon completion, dilute the reaction with ethyl acetate, wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting amide by column chromatography or recrystallization.

-

Trustworthiness: This EDC/HOBt coupling protocol is a standard, self-validating system in peptide and medicinal chemistry, known for its efficiency and for minimizing side reactions and racemization.

-

Applications in Medicinal Chemistry

The true value of this compound lies in its application as a key intermediate for compounds with therapeutic potential.

-

Antitubercular and Anticancer Agents: Research has demonstrated that N-substituted indole-2-carboxamides derived from the corresponding 4,6-dihalo-indole-2-carboxylic acids exhibit potent activity against Mycobacterium tuberculosis and pediatric brain tumor cells.[11] The title compound is the direct precursor to the carboxylic acid needed for these syntheses, making it a critical starting material in this research area.

-

Kinase Inhibitors: The indole scaffold is a common feature in many kinase inhibitors. The chlorine atoms at the 4- and 6-positions can engage in specific halogen bonding interactions within the ATP-binding pocket of kinases, potentially enhancing both potency and selectivity.[3]

-

General Drug Scaffolds: As a functionalized indole, this molecule serves as a versatile starting point for a wide range of derivatives. The N-H, ester, and C3 positions can be independently modified to perform structure-activity relationship (SAR) studies, enabling the optimization of lead compounds.[1][12]

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practices should be followed based on its structure as a chlorinated aromatic heterocyclic compound.

-

Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined physicochemical properties, robust synthetic route, and predictable, multi-faceted reactivity provide chemists with a reliable and versatile platform. Its demonstrated utility as a precursor to potent antitubercular and anticancer agents underscores its importance and solidifies its role as a high-value intermediate in the development of next-generation therapeutics.

References

-

Organic Chemistry Portal. Synthesis of indoles. [Link]

-

Al-Blewi, F. F., et al. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. Scientific Reports, 11(1), 8963. [Link]

- CN102020600A. Synthetic method of indole-2-carboxylic acid.

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData, 5(11), x201205. [Link]

-

Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs. [Link]

-

Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]

-

Inman, W. D., & Moody, C. J. (1954). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 34, 53. [Link]

-

Wikipedia. Fischer indole synthesis. [Link]

-

Wikipedia. Reissert indole synthesis. [Link]

-

Organic Chemistry Portal. Fischer Indole Synthesis. [Link]

-

Kim, J. H., et al. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry. [Link]

-

ChemWis. (2023). Reissert Indole Synthesis. YouTube. [Link]

-

Kaushik, N. K., et al. (2019). Medicinal Chemistry of Indole Derivatives: Current to Future Therapeutic Prospectives. Bioorganic Chemistry, 89, 103001. [Link]

-

PubChem. Ethyl 6-nitro-1H-indole-2-carboxylate. [Link]

-

Wang, Y., et al. (2024). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. European Journal of Medicinal Chemistry, 269, 116298. [Link]

-

Taber, D. F., & Stachel, S. J. (2011). Reissert Indole Synthesis. Organic Syntheses, 88, 77. [Link]

-

MDPI. Recent Advances in Indole Derivatives in Medicinal and Synthetic Organic Chemistry. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

ResearchGate. The Japp‐Klingemann Reaction. [Link]

-

ResearchGate. Syntheses of Indole-2-carboxylic Acid and Indoline-2-carboxylic Acid and Transformation from Each Other. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal, 15(1). [Link]

-

Slideshare. Japp klingemann reaction. [Link]

-

PubChem. ethyl 4,6-dichloro-3-formyl-1H-indole-2-carboxylate. [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid ethyl ester. [Link]

-

Kushwaha, D. Synthesis and Chemistry of Indole. [Link]

-

Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]

-

Sarkar, D., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. The Open Medicinal Chemistry Journal. [Link]

-

J&K Scientific LLC. Fischer Indole Synthesis. [Link]

-

Sharma, V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(86), 54654-54683. [Link]

Sources

- 1. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

- 5. researchgate.net [researchgate.net]

- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 8. testbook.com [testbook.com]

- 9. Japp klingemann reaction | PPTX [slideshare.net]

- 10. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]

- 11. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Biological Versatility of Dichloroindole Derivatives: A Technical Guide for Drug Discovery

Introduction: The Enduring Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural foundation of a vast array of natural products and synthetic pharmaceuticals.[1][2] Its inherent ability to mimic peptide structures and engage in various biological interactions has rendered it a "privileged scaffold" in drug discovery.[2] Among the myriad of indole derivatives, halogenated congeners, particularly dichloroindoles, have garnered substantial attention for their often enhanced and diverse biological activities. The introduction of chlorine atoms onto the indole ring can profoundly influence the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and metabolic stability, thereby modulating its pharmacological profile.[3] This guide provides an in-depth technical exploration of the synthesis, biological activities, and therapeutic potential of dichloroindole derivatives for researchers, scientists, and drug development professionals.

Synthetic Strategies for Dichloroindole Derivatives

The synthesis of dichloroindole derivatives is a critical aspect of their development as therapeutic agents, with various methods available to achieve specific substitution patterns. Common strategies involve either the direct chlorination of a pre-existing indole ring or the construction of the indole nucleus from chlorinated precursors.

Direct Chlorination of the Indole Ring

Direct chlorination offers a straightforward approach, although controlling regioselectivity can be a challenge. The mechanism of indole chlorination often proceeds through the formation of intermediates like N-chloroindole and 3-chloro-3H-indole.[4]

Synthesis from Chlorinated Precursors

Building the indole ring from appropriately substituted anilines or other chlorinated starting materials provides greater control over the final substitution pattern. For instance, 5-chloroindole can be synthesized on a large scale via a halogen-halogen exchange from 5-bromoindole using cuprous chloride.[1]

Synthesis of Specific Dichloro-Oxindoles

3,3-dichloro-2-oxindoles, a class of dichloroindole derivatives with significant biological potential, can be synthesized efficiently using potassium iodide (KI) as a promoter, a chlorine source like NaCl or KCl, and an oxidant such as oxone. This method is notable for its mild reaction conditions and tolerance of various functional groups.[5]

Diverse Biological Activities of Dichloroindole Derivatives

Dichloroindole derivatives exhibit a remarkable spectrum of biological activities, with prominent examples in anticancer, antimicrobial, and anti-inflammatory research. The position of the chlorine atoms on the indole ring plays a crucial role in determining the specific biological effects.

Anticancer Activity

The anticancer potential of dichloroindole derivatives is a major focus of current research, with several mechanisms of action identified.[6][7]

1. Kinase Inhibition: Many cancers are driven by the deregulation of protein kinase activity.[6] Dichloroindole derivatives have emerged as potent kinase inhibitors.

-

EGFR/BRAF Inhibition: 5-Chloro-indole derivatives have shown significant inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are key drivers in several cancers.[6][8] For example, certain 5-chloro-indole-2-carboxylate derivatives have demonstrated potent antiproliferative activity against cancer cell lines by targeting these kinases.[8][9]

-

Multi-Kinase Inhibition: The 6,7-dichloroindole scaffold is being explored for its potential as a multi-kinase inhibitor, targeting pathways involving VEGFR, EGFR, and PI3K/Akt/mTOR.[3][10]

2. Microtubule Disruption: A primary mechanism of action for some 6-chloroindole derivatives is the disruption of microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[7]

3. WNT Pathway Inhibition: The WNT signaling pathway is crucial for cell proliferation and is often dysregulated in cancer. A notable example is (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), which acts as a Dishevelled 1 (DVL1) inhibitor, thereby downregulating the WNT pathway.[11]

Illustrative Signaling Pathway: EGFR/BRAF Inhibition

Caption: Inhibition of the EGFR/BRAF signaling pathway by a 5-chloro-indole derivative.

Antimicrobial and Antibiofilm Activity

Dichloroindole derivatives have demonstrated significant potential in combating bacterial infections, particularly those associated with biofilm formation.

-

Activity against Uropathogenic E. coli (UPEC): 4-chloroindole and 5-chloroindole have shown potent antimicrobial and antibiofilm activity against UPEC, a common cause of urinary tract infections.[12][13] These compounds inhibit bacterial motility, adhesion, and the expression of virulence genes.[12][13]

-

Broad-Spectrum Potential: The antimicrobial activity of chloroindoles extends to other nosocomial pathogens, highlighting their potential for broader applications.[12] 6-Chloroindole has also been noted for its ability to inhibit bacterial attachment and algal growth, suggesting its use as an antifouling agent.[14]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

A standard method to determine the antimicrobial efficacy of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Preparation of Bacterial Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

-

Serial Dilution of Compound: The dichloroindole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Activity

The indole scaffold is present in well-known non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.[15] Dichloroindole derivatives are also being investigated for their anti-inflammatory properties.

-

COX Inhibition: N-Benzyl-2-chloroindole-3-carboxylic acids, structurally related to indomethacin, have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[16] The inhibition of COX-1 and COX-2 reduces the production of prostaglandins, thereby alleviating inflammation and pain.[16][17]

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of dichloroindole derivatives and their biological activity is crucial for designing more potent and selective drug candidates.[18]

-

Position of Chlorine Atoms: The position of the chlorine atoms on the indole ring significantly impacts activity. For instance, a 3D-QSAR analysis revealed that substitutions at the 4th and 5th positions of the indole moiety favored antimicrobial activity against UPEC.[12][13] In another study, 5-chloro substitution in α-methyltryptamine derivatives led to behavioral changes in animals, whereas 6-chloro substitution did not.[19]

-

Substituents at Other Positions: The nature of substituents at other positions of the indole ring also plays a critical role. For example, in a series of 5-chloro-indole-2-carboxylate derivatives, the m-piperidinyl derivative was found to be the most potent EGFR inhibitor.[8]

Illustrative Workflow: SAR-Guided Drug Discovery

Caption: An iterative workflow for the optimization of dichloroindole derivatives based on SAR.

Quantitative Data Summary

| Compound Class | Biological Activity | Target/Organism | Key Findings | Reference(s) |

| 5-Chloro-indole Derivatives | Anticancer | EGFR/BRAF Kinases | Potent inhibition of cell proliferation (GI50 values in the nM range). | [6][8][20] |

| (S)-5-Chloro-indole carboxamide (RS4690) | Anticancer | DVL1 (WNT Pathway) | EC50 of 0.49 µM for inhibition of DVL-GFP recruitment. | [11] |

| 4- & 5-Chloroindoles | Antimicrobial/Antibiofilm | Uropathogenic E. coli | MIC of 75 µg/ml; biofilm inhibition of ~67% at 20 µg/ml. | [12][13] |

| N-Benzyl-2-chloroindole-3-carboxylic acids | Anti-inflammatory | COX-1/COX-2 | Several derivatives showed potent inhibitory effects on neutrophil activation and prostaglandin biosynthesis. | [16] |

| trans-[PtCl2(5ClL)2] | Anticancer | Ovarian & Colon Cancer Cells | IC50 = 4.96 µM (A2780cis), 6.39 µM (HT-29). | [21] |

Conclusion and Future Directions

Dichloroindole derivatives represent a versatile and highly promising class of compounds with a wide range of therapeutic applications. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular mechanisms of action for a broader range of dichloro-substituted isomers and leveraging SAR insights to design next-generation derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of this privileged scaffold is poised to yield novel and effective therapies for a multitude of diseases.

References

-

ResearchGate. (n.d.). KI promoted synthesis of 3,3‐dichloro‐2‐oxindole. Retrieved from [Link]

-

Katayama, M. (n.d.). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

-

MDPI. (n.d.). Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies. Retrieved from [Link]

-

Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. Retrieved from [Link]

-

MDPI. (n.d.). Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. Retrieved from [Link]

-

Boya, P., Lee, J. H., & Lee, J. (2022). Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli. Frontiers in Microbiology, 13, 872943. Retrieved from [Link]

-

PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. Retrieved from [Link]

-

Podyomov, V. V., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules, 27(21), 7586. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Retrieved from [Link]

-

MDPI. (n.d.). Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. Retrieved from [Link]

-

Andreani, A., et al. (2004). N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity. European Journal of Medicinal Chemistry, 39(9), 785-791. Retrieved from [Link]

-

MDPI. (n.d.). Marine-Derived Indole Alkaloids and Their Biological and Pharmacological Activities. Retrieved from [Link]

-

El-Gamal, M. I., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. RSC Medicinal Chemistry, 14(6), 1145-1159. Retrieved from [Link]

-

Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Journal of Applied Pharmaceutical Science, 12(12), 001-018. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5,7-dichloro derivatives 9t,u. Retrieved from [Link]

-

Katayama, M. (n.d.). Synthesis and biological activities of 4-chloroindole-3-acetic acid and its esters. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5,7-Dichloro-1,3-benzoxazole Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies of the mechanism of chlorination of indoles. Detection of N-chloroindole and 3-chloro-3H-indole as intermediates. Retrieved from [Link]

-

Fitton, A. O., & Ridgway, F. (1970). Synthesis and antimicrobial activity of 5,7-dichloroquinoline-8-thiol and its derivatives. Journal of Medicinal Chemistry, 13(5), 1008-1009. Retrieved from [Link]

-

Singh, V., et al. (2012). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Medicinal Chemistry Research, 21(9), 2321-2330. Retrieved from [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved from [Link]

-

PubMed Central. (n.d.). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial evaluation of dichloro chromene isoxazoles and isoxazoline derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Aspects of Novel Indole Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Design, Facile Synthesis and Characterization of Dichloro Substituted Chalcones and Dihydropyrazole Derivatives for Their Antifungal, Antitubercular and Antiproliferative Activities. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2019). Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation. Retrieved from [Link]

-

Chula Digital Collections. (n.d.). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

-

MDPI. (n.d.). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Retrieved from [Link]

-

Whittle, B. A., & Young, E. H. (1963). The Synthesis and Pharmacological Activity of Some Chloro-α-alkyltryptamines. Journal of Medicinal Chemistry, 6(4), 378-380. Retrieved from [Link]

-

Pradhan, G., & Juvale, K. (2025). Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review. Bioorganic Chemistry, 154, 107975. Retrieved from [Link]

-

PubMed. (n.d.). Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives. Retrieved from [Link]

-

Cambridge Open Engage. (2023). Anti-inflammatory Activity of Indole and Amide Derivatives of Ursolic Acid: Design, Synthesis, and Docking Studies. Retrieved from [Link]

-

Chiba University. (2025). Indole chemistry breakthrough opens doors for more effective drug synthesis. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 6,7-Dichloro-2,3-dihydro-1H-indole [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. mdpi.com [mdpi.com]

- 16. N-Benzyl-2-chloroindole-3-carboxylic acids as potential anti-inflammatory agents. Synthesis and screening for the effects on human neutrophil functions and on COX1/COX2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]

- 18. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 19. 5-Chloro-αMT - Wikipedia [en.wikipedia.org]

- 20. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Ethyl 4,6-dichloro-1H-indole-2-carboxylate: A Privileged Scaffold for Modern Drug Discovery

An In-Depth Technical Guide for Drug Discovery Researchers

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Among the vast array of functionalized indoles, ethyl 4,6-dichloro-1H-indole-2-carboxylate has emerged as a particularly valuable and versatile starting material. Its strategic dichlorination provides multiple, distinct reaction vectors for chemical diversification, while the ester moiety offers a reliable handle for further modification. This guide provides an in-depth analysis of this compound, detailing its synthesis, chemical reactivity, and proven applications as a foundational building block in the development of novel therapeutic agents, with a particular focus on kinase inhibitors.

Introduction: The Strategic Advantage of the 4,6-Dichloroindole Scaffold

The indole framework is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide range of biological targets.[1][2] The introduction of halogen atoms, particularly chlorine, onto this scaffold can significantly enhance biological activity. Chlorine atoms can increase lipophilicity, improve metabolic stability, and participate in specific halogen bonding interactions within protein binding sites, often leading to enhanced potency and selectivity.[3]

This compound (1) capitalizes on these advantages. The two chlorine atoms at the C4 and C6 positions offer distinct electronic environments, enabling the potential for regioselective functionalization through cross-coupling reactions. The ethyl ester at the C2 position serves as a stable, yet readily modifiable group, primarily for the construction of amide libraries, a common strategy in lead optimization. This combination of features makes it a powerful platform for generating diverse chemical libraries aimed at complex biological targets like protein kinases.[4][5]

Physicochemical Properties

A clear understanding of the starting material's properties is fundamental for experimental design.

| Property | Value | Reference |

| CAS Number | 53995-82-7 | [4][6] |

| Molecular Formula | C₁₁H₉Cl₂NO₂ | [4][6] |

| Molecular Weight | 258.10 g/mol | [4][6] |

| Appearance | White to light yellow crystalline powder | [7][8] |

| Melting Point | 181-188 °C | [4][9] |

| Solubility | Soluble in ethanol, chloroform, dichloromethane; Insoluble in water | [7][8] |

Synthesis of the Core Scaffold

The preparation of this compound typically follows a multi-step sequence, such as the Reissert indole synthesis. A representative pathway involves the condensation of a substituted nitrotoluene with diethyl oxalate, followed by a reductive cyclization.

A general, analogous procedure starting from 2-chloro-6-nitrotoluene to produce ethyl 4-chloroindole-2-carboxylate provides a clear blueprint.[10] This can be adapted for the 2,4-dichloro-6-nitrotoluene precursor to yield the target compound.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of the target indole.

Chemical Reactivity and Diversification Strategies

The true power of this compound lies in its capacity for systematic and regioselective functionalization. The primary sites for modification are the indole nitrogen (N1), the ethyl ester (C2), and the chlorinated aromatic ring (C4 and C6).

Caption: Key reactivity sites for chemical diversification.

Ester Group Modification: Building Amide Libraries

The most common initial transformation is the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is then activated for amide bond formation. This sequence is a cornerstone of medicinal chemistry for exploring structure-activity relationships (SAR).

Step 1: Ester Hydrolysis The ethyl ester is readily hydrolyzed to 4,6-dichloro-1H-indole-2-carboxylic acid (2) under basic conditions, typically using sodium hydroxide or lithium hydroxide in an aqueous alcohol solution.[11][12]

Step 2: Amide Coupling The resulting carboxylic acid (2) is a versatile intermediate for creating extensive amide libraries. Standard peptide coupling reagents are employed to react the acid with a diverse range of primary and secondary amines.[12] This reaction is highly efficient and tolerant of a wide variety of functional groups on the amine coupling partner.

| Reagent System | Description | Application |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide with Hydroxybenzotriazole | A classic and widely used system for minimizing racemization and improving yields.[12] |

| HATU/DIPEA | Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium with Diisopropylethylamine | A powerful coupling reagent for sterically hindered amines and acids. |

| SOCl₂ then Amine | Thionyl Chloride followed by Amine Addition | Converts the carboxylic acid to a more reactive acyl chloride intermediate in situ.[13][14] |

N-H Functionalization: Modulating Physicochemical Properties

Alkylation or arylation of the indole nitrogen is a critical step for modulating the compound's properties, such as solubility, cell permeability, and metabolic stability. It also provides another vector for exploring SAR.

N-Alkylation Protocol A common method involves deprotonating the indole N-H with a suitable base, followed by reaction with an alkyl halide.[15]

-

Dissolution: Dissolve this compound (1) in a polar aprotic solvent like acetone or DMF.

-

Deprotonation: Add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) and stir.

-

Alkylation: Add the desired alkyl halide (e.g., benzyl bromide, methyl iodide) and heat the reaction mixture as required.[15][16]

-

Workup: After completion, the reaction is quenched with water and extracted with an organic solvent.

C-Cl Functionalization: Palladium-Catalyzed Cross-Coupling

The chloro-substituents at the C4 and C6 positions are ideal handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[17][18] This allows for the introduction of aryl, heteroaryl, or alkyl groups, dramatically increasing the structural complexity and enabling exploration of deep pockets in target proteins.

A key challenge and opportunity with dichloro-substituted heterocycles is achieving regioselectivity. The electronic and steric differences between the C4 and C6 positions can be exploited by carefully selecting the palladium catalyst, ligand, and reaction conditions to favor substitution at one position over the other.[19][20][21]

Generalized Suzuki-Miyaura Protocol

-

Reactants: Combine the dichloroindole substrate (1), a boronic acid or boronate ester, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water).

-

Inert Atmosphere: Purge the reaction vessel with an inert gas like argon or nitrogen.

-

Heating: Heat the mixture, typically between 80-110 °C, until the starting material is consumed.

-

Purification: After aqueous workup, the product is purified by column chromatography.

Application in Kinase Inhibitor Drug Discovery: A Workflow

The 4,6-dichloroindole scaffold is particularly well-suited for the development of protein kinase inhibitors, a major class of oncology drugs.[5][22][23][24] The indole core can act as a hinge-binding motif, while the substituents introduced via the strategies above can project into the solvent-exposed region and the hydrophobic back pocket of the ATP-binding site.

Drug Discovery Workflow Example

Caption: A typical workflow for developing kinase inhibitors from the core scaffold.

This workflow demonstrates a logical progression from the starting material to a library of diverse, complex molecules. By systematically varying the amine component in the amide coupling and the arylboronic acid in the Suzuki coupling, researchers can rapidly generate hundreds of compounds to probe the SAR of a given kinase target.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic platform for innovation in drug discovery. Its pre-installed functional handles—the modifiable ester and the reactive chlorine atoms—provide a robust and flexible entry point for the synthesis of complex molecular architectures. The methodologies outlined in this guide showcase its utility in constructing diverse chemical libraries, particularly for challenging targets like protein kinases. For researchers and scientists in drug development, mastering the chemistry of this scaffold opens a direct and efficient path toward the discovery of next-generation therapeutic agents.

References

- Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester.

- Deshpande, A. M., et al. (2020). Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility. ACS Infectious Diseases.

- Chem-Impex. 4,6-Dichloro-1H-indole-2-carboxylic acid ethyl ester.

- Foucourt, A., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.

- Al-Hiari, Y. M., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules.

-

Guareschi, R., et al. (2020). Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Karakurt, A., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry. Available at: [Link]

- ChemBK. This compound.

- ChemicalBook. Ethyl-4-Chloroindole-2-Carboxylate synthesis.

- Kaur, M., et al. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry.

-

Scott, N. C., & Organ, M. G. (2016). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Angewandte Chemie International Edition. Available at: [Link]

- ChemBK. This compound.

-

El-Gazzar, A. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles. Available at: [Link]

- Van Vliet, D. S., et al. (1997). Regiospecific functionalization of indole-2-carboxylates and diastereoselective preparation of the corresponding indolines. Tetrahedron.

- El-Gazzar, A. A., et al. (2012). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Heterocycles.

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. IUCrData. Available at: [Link]

- Crasto, A. M. (2018). Ethyl 4, 6-dichloro-1H-indole-2-carboxylate. All About Drugs.

- Santa Cruz Biotechnology. This compound.

-

Lynch, W. E., et al. (2020). Ethyl 1H-indole-2-carboxylate. ResearchGate. Available at: [Link]

- BenchChem. (2025). The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry.

- Kaushik, N. K., et al. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review. Current Organic Synthesis.

- Organic Chemistry Portal. Suzuki Coupling.

- Guidechem. What are the applications of Chloroindole in synthesis?.

- Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Page loading... [guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]

- 6. scbt.com [scbt.com]

- 7. chembk.com [chembk.com]

- 8. chembk.com [chembk.com]

- 9. Ethyl 4, 6-dichloro-1H-indole-2-carboxylate – All About Drugs [allfordrugs.com]

- 10. Ethyl-4-Chloroindole-2-Carboxylate synthesis - chemicalbook [chemicalbook.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Amide–Amine Replacement in Indole-2-carboxamides Yields Potent Mycobactericidal Agents with Improved Water Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ethyl 1H-indole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. Suzuki Coupling [organic-chemistry.org]

- 18. youtube.com [youtube.com]

- 19. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 20. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 21. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Ethyl 4,6-dichloro-1H-indole-2-carboxylate

This guide provides an in-depth analysis of the spectroscopic data for ethyl 4,6-dichloro-1H-indole-2-carboxylate, a key intermediate in pharmaceutical and organic synthesis.[1][2] Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural confirmation of the molecule through a multi-technique spectroscopic approach, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Introduction

This compound is a substituted indole derivative with the molecular formula C₁₁H₉Cl₂NO₂.[3] Its dichlorinated indole framework makes it a valuable building block for synthesizing more complex bioactive molecules.[2] Accurate and comprehensive characterization of this compound is paramount to ensure its purity and confirm its chemical structure, which are critical prerequisites for its application in further synthetic endeavors and drug discovery pipelines. This guide details the experimental methodologies and interpretation of the resulting spectroscopic data.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme is adopted for the atoms in this compound.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy

Experimental Protocol: The ¹H NMR spectrum was acquired on a 400 MHz spectrometer using dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent.[4] Tetramethylsilane (TMS) was used as an internal standard.

Data Summary:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.41 | Singlet | 1H | NH (Indole) |

| 7.44 | Singlet | 1H | C5-H or C7-H |

| 7.27 | Singlet | 1H | C5-H or C7-H |

| 7.10 | Singlet | 1H | C3-H |

| 4.30-4.43 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.34 | Triplet | 3H | -O-CH₂-CH₃ |

Interpretation:

The ¹H NMR spectrum clearly indicates the presence of all expected protons.[4]

-

Indole NH: A broad singlet at 12.41 ppm is characteristic of the indole N-H proton, deshielded due to its acidic nature and involvement in hydrogen bonding with the DMSO solvent.

-

Aromatic Protons: The signals at 7.44, 7.27, and 7.10 ppm correspond to the three protons on the indole ring. The singlet nature of these peaks is due to the absence of ortho or meta coupling, a consequence of the substitution pattern. The protons at C5 and C7 are singlets because they have no adjacent protons. The C3 proton is also a singlet.

-

Ethyl Ester Group: The quartet at 4.30-4.43 ppm and the triplet at 1.34 ppm are classic signatures of an ethyl group. The quartet arises from the methylene (-CH₂-) protons being split by the adjacent methyl (-CH₃) protons, and the triplet is due to the methyl protons being split by the methylene protons.

Caption: Workflow for ¹H NMR analysis.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum was recorded on a 151 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent.[4]

Data Summary:

| Chemical Shift (δ) ppm | Assignment |

| 161.69 | C =O (Ester) |

| 137.08 | C7a |

| 131.00 | C2 |

| 128.45 | C3a |

| 128.37 | C4 or C6 |

| 125.31 | C4 or C6 |

| 121.26 | C5 or C7 |

| 110.52 | C5 or C7 |

| 107.07 | C3 |

| 61.56 | -O-C H₂-CH₃ |

| 14.32 | -O-CH₂-C H₃ |

Interpretation:

The ¹³C NMR spectrum is consistent with the proposed structure, showing all 11 unique carbon atoms.[4]

-

Carbonyl Carbon: The signal at 161.69 ppm is in the typical range for an ester carbonyl carbon.

-

Aromatic and Indole Carbons: The signals between 107.07 and 137.08 ppm correspond to the eight carbons of the dichloroindole ring. The two signals at 128.37 and 125.31 ppm are assigned to the chlorine-bearing carbons (C4 and C6).

-

Ethyl Group Carbons: The peaks at 61.56 ppm and 14.32 ppm are characteristic of the methylene and methyl carbons of the ethyl ester group, respectively.

Mass Spectrometry (MS)

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) was performed using Electrospray Ionization (ESI) in negative ion mode.[4]

Data Summary:

| m/z (Calculated) | m/z (Found) | Ion |

| 255.9927 | 255.9930 | [M-H]⁻ |

Interpretation:

The high-resolution mass spectrum provides a very accurate mass measurement, which is a powerful tool for confirming the molecular formula. The observed mass for the deprotonated molecule ([M-H]⁻) is in excellent agreement with the calculated mass for C₁₁H₈Cl₂NO₂⁻, further validating the chemical identity of the compound.[4] The isotopic pattern, which would show characteristic peaks for the two chlorine atoms, would provide further confirmation, although this level of detail is not explicitly provided in the source.

Caption: High-Resolution Mass Spectrometry workflow.

Infrared (IR) Spectroscopy

Experimental Protocol: The IR spectrum was obtained using a standard method, likely as a KBr pellet or in a Nujol mull, with the data reported in wavenumbers (cm⁻¹).[4]

Data Summary:

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3314.3 | N-H Stretch (Indole) |

| 2987.6 | C-H Stretch (Aliphatic) |

| 1700.2 | C=O Stretch (Ester) |

| 1615.8, 1566.2, 1523.7, 1487.2 | C=C Stretch (Aromatic/Indole) |

| 1323.3, 1247.2 | C-O Stretch (Ester) |

| 1072.4 | C-N Stretch |

| 840.1, 770.2 | C-Cl Stretch and C-H Bending (Aromatic) |

Interpretation:

The IR spectrum reveals the presence of the key functional groups within the molecule.[4]

-

A strong, sharp peak at 3314.3 cm⁻¹ is indicative of the N-H stretching vibration of the indole ring.

-

The prominent absorption at 1700.2 cm⁻¹ is characteristic of the C=O stretching of the ester group.

-

The absorptions in the 1487-1616 cm⁻¹ region are typical for C=C stretching vibrations within the aromatic system of the indole.

-

The bands at 1323.3 and 1247.2 cm⁻¹ can be attributed to the C-O stretching vibrations of the ester functionality.

-

The peaks in the lower frequency region (below 850 cm⁻¹) are consistent with C-Cl stretching and aromatic C-H out-of-plane bending vibrations.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy provides a cohesive and unambiguous structural confirmation of this compound. Each technique offers complementary information, and together they form a self-validating system for the characterization of this important synthetic intermediate. The data presented in this guide serves as a reliable reference for researchers working with this compound, ensuring quality control and facilitating its use in the development of novel chemical entities.

References

-

All About Drugs. (2018-08-28). This compound. Retrieved from [Link]

-

ChemBK. (2024-04-09). This compound. Retrieved from [Link]

Sources

Unlocking the Therapeutic Potential of Ethyl 4,6-dichloro-1H-indole-2-carboxylate: A Technical Guide to Target Identification and Validation

For Immediate Release to the Scientific Community

[CITY, STATE] – [Date] – This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of ethyl 4,6-dichloro-1H-indole-2-carboxylate. While direct biological targets of this specific molecule are still under active investigation, the rich pharmacology of the indole scaffold provides a strong foundation for a targeted discovery approach. This document outlines a strategic framework for identifying and validating potential therapeutic targets of this compound, with a primary focus on oncology.

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of dichloro-substituents on the indole ring, as seen in this compound, is known to modulate the compound's physicochemical properties and can enhance its interaction with biological targets. This guide will delve into three high-probability target classes for indole derivatives: protein kinases within the PI3K/Akt/mTOR pathway, the anti-apoptotic protein Bcl-2, and the cytoskeletal protein tubulin.

Section 1: High-Priority Therapeutic Target Classes for Indole Derivatives

Based on extensive research into structurally related indole compounds, three key areas emerge as primary avenues for investigating the therapeutic action of this compound.

Protein Kinase Inhibition: Targeting the PI3K/Akt/mTOR Signaling Cascade

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[1] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Indole derivatives have been identified as potent inhibitors of multiple kinases within this pathway, including PI3K, Akt, and mTOR itself.[2][3]